molecular formula C11H6ClFN2O B8385964 5-(2-Chloro-pyrimidin-4-yl)-2-fluoro-benzaldehyde

5-(2-Chloro-pyrimidin-4-yl)-2-fluoro-benzaldehyde

Cat. No. B8385964
M. Wt: 236.63 g/mol
InChI Key: QLXQWBZYDADDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732444B2

Procedure details

2,4 dichloropyrimidine and 4-fluoro-3-formylphenylboronic acid was coupled following procedure A. The yield was 40%. LC-MS showed the product was >95% pure and had the expected M+H+ of 237.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
237
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][C:11]=1[CH:19]=[O:20]>>[Cl:1][C:2]1[N:7]=[C:6]([C:13]2[CH:14]=[CH:15][C:10]([F:9])=[C:11]([CH:12]=2)[CH:19]=[O:20])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)B(O)O)C=O
Step Three
Name
237
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC(=N1)C=1C=CC(=C(C=O)C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.